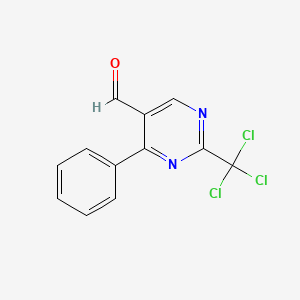

4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde

Description

Historical Context of Pyrimidine Derivatives in Organic Chemistry

Pyrimidine derivatives have long served as foundational scaffolds in medicinal and materials chemistry due to their electronic diversity and capacity for regioselective functionalization. The integration of trichloromethyl groups into pyrimidines emerged prominently in the late 20th century, driven by their utility as electron-deficient intermediates in cycloaddition reactions. For instance, 1,3-diaza-1,3-butadienes with trichloromethyl substituents were shown to undergo [4π + 2π] cycloadditions with acetylenes to yield pyrimidine adducts, a method first detailed by researchers in 1996. This approach enabled the synthesis of 2-(trichloromethyl)pyrimidines, which later became pivotal precursors for synthesizing analogs like 4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde.

Recent advancements have expanded the repertoire of trichloromethyl-pyrimidine chemistry. A 2018 study demonstrated the three-component synthesis of β-keto enamides, which cyclize to form trichloromethyl-substituted pyrimidine N-oxides. These developments highlight the enduring relevance of trichloromethyl groups in accessing complex heterocycles.

Structural Significance of Functional Group Substitutions

The molecular architecture of 4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde features three critical functional groups:

- Trichloromethyl (-CCl₃) : This strongly electron-withdrawing group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitutions. For example, trichloromethyl pyrimidines undergo smooth displacements with alcohols or thiols to yield alkoxy or thioether derivatives.

- Phenyl (-C₆H₅) : The para-substituted phenyl group contributes steric bulk and π-conjugation, stabilizing the ring system and modulating solubility.

- Carbaldehyde (-CHO) : Positioned at C5, the aldehyde enables condensation reactions for constructing fused heterocycles or Schiff bases.

Table 1: Comparative Reactivity of Pyrimidine Substituents

| Functional Group | Position | Key Reactivity | Example Transformation |

|---|---|---|---|

| -CCl₃ | C2 | Nucleophilic substitution | CCl₃ → OR, SR |

| -CHO | C5 | Condensation | Aldol addition |

| -C₆H₅ | C4 | Steric modulation | N/A |

The trichloromethyl group’s inductive effect polarizes the pyrimidine ring, as evidenced by downfield shifts in $$^{13}\text{C}$$ NMR spectra of related compounds. For instance, in 2-(methylthio)-4-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine, the trifluoromethyl groups resonate at δ −70.08 ppm in $$^{19}\text{F}$$ NMR, illustrating the electronic impact of strong electron-withdrawing substituents.

Positional Isomerism in Trichloromethyl-Pyrimidine Systems

Positional isomerism profoundly influences the physicochemical and reactive properties of trichloromethyl-pyrimidines. Consider 2,4,6-trichloropyrimidine-5-carbaldehyde (CAS#: 50270-27-4), an isomer of the target compound:

Table 2: Physicochemical Properties of Selected Isomers

The C2 trichloromethyl group in the target compound confers distinct reactivity compared to C4 or C6 positions. For example, Boekelheide rearrangements of pyrimidine N-oxides preferentially occur at C4-methyl groups rather than C2-CCl₃ sites, underscoring the positional dependence of reactivity. Additionally, steric hindrance from the C4 phenyl group in the target compound likely impedes electrophilic attacks at adjacent positions, a phenomenon less pronounced in isomers lacking bulky substituents.

Properties

CAS No. |

143034-51-9 |

|---|---|

Molecular Formula |

C12H7Cl3N2O |

Molecular Weight |

301.6 g/mol |

IUPAC Name |

4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C12H7Cl3N2O/c13-12(14,15)11-16-6-9(7-18)10(17-11)8-4-2-1-3-5-8/h1-7H |

InChI Key |

COWNHLGLYFNDPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the phenyl, trichloromethyl, and aldehyde groups. One common method involves the use of o-aminopyrimidine aldehydes and ketones as precursors . These precursors undergo hetero-annulation reactions to form the desired pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trichloromethyl group.

Major Products:

Oxidation: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carboxylic acid.

Reduction: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde

The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives. A common method includes the introduction of the trichloromethyl group followed by formylation. For instance, a synthesis pathway might involve the reaction of 2-(trichloromethyl)-1,3-diazapenta-1,3-diene with appropriate acylating agents under controlled conditions to yield the desired pyrimidine derivative .

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde. Research indicates that this compound can act as an inhibitor for various cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from pyrimidines have shown dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial targets in cancer therapy .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. The trichloromethyl group enhances the biological activity of pyrimidines against a range of pathogens. Studies have reported that derivatives exhibit potent antifungal and antibacterial properties, making them candidates for further medicinal development .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as herbicides or fungicides. Pyrimidine derivatives have been extensively studied for their herbicidal properties against key agricultural weeds. For instance, modifications to the pyrimidine structure can lead to enhanced selectivity and efficacy against specific weed species .

Case Study 1: Ant

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit key enzymes or proteins involved in inflammatory and cancer pathways . These interactions often involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Biological Activity

4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a trichloromethyl group. Its molecular formula is and it has a molecular weight of approximately 301.559 g/mol. This compound has garnered attention due to its potential biological activities , particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structural features of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde contribute significantly to its biological activity. The presence of the aldehyde functional group enhances its reactivity, while the trichloromethyl moiety is known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₃N₁O₁ |

| Molecular Weight | 301.559 g/mol |

| Functional Groups | Aldehyde, Trichloromethyl |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of metabolic pathways.

Anticancer Potential

Compounds with similar structures have shown promising anticancer properties, suggesting that 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde could also possess such activities. Its ability to interact with biological molecules may allow it to inhibit cancer cell proliferation and induce apoptosis .

The exact mechanism by which 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde exerts its biological effects is still under investigation. Interaction studies indicate that it may bind to specific enzymes or receptors, influencing key metabolic pathways. Techniques such as molecular docking and in vitro assays are essential for elucidating its mechanism of action.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various derivatives of pyrimidine highlighted the antimicrobial effects of compounds similar to 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

- Anticancer Activity Assessment :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique features of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | C₇H₃Cl₃N₁O₁ | Simpler structure; fewer substituents |

| 4-(Methylamino)-2-(methylthio)pyrimidine | C₇H₈N₂S | Contains sulfur; different biological activity |

| 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | C₉H₈ClN₁O₁ | Lacks trichloromethyl group; different reactivity |

Q & A

Q. What are the key synthetic pathways for 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde?

The synthesis typically involves:

- Nucleophilic substitution : Introducing the aldehyde group at the 5-position using formaldehyde under basic conditions (e.g., NaOH) .

- Intermediate functionalization : Starting from dichloropyrimidine carbaldehydes, as demonstrated in thieno-pyrimidine synthesis, followed by phenyl and trichloromethyl group installation .

- Purification : Recrystallization or column chromatography to isolate the product, ensuring >95% purity .

Q. How should researchers characterize this compound’s structural integrity?

Recommended methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and IR for functional group analysis (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight .

- X-ray crystallography : For definitive confirmation of stereochemistry and crystal packing, as seen in related pyrimidine derivatives .

Q. What are the stability considerations for storage and handling?

- Temperature : Store at -20°C for long-term stability; short-term use at -4°C is acceptable .

- Moisture sensitivity : The aldehyde group is prone to hydration; use desiccants and inert atmospheres during reactions .

- Light exposure : Protect from UV light to prevent decomposition of the trichloromethyl group .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity data?

- Kinetic analysis : Monitor reaction intermediates via time-resolved NMR or HPLC to identify rate-determining steps (e.g., aldehyde group activation) .

- Isotopic labeling : Use deuterated formaldehyde to trace nucleophilic substitution pathways and confirm mechanistic hypotheses .

- Computational modeling : Density functional theory (DFT) can predict electron-deficient sites (e.g., C-5 position) for electrophilic attacks .

Q. What strategies optimize derivatization for medicinal chemistry applications?

- Pharmacophore design : Replace the aldehyde with carboxamide or ester groups to enhance bioavailability, as shown in pyrimidine-5-carboxamide derivatives .

- Bioisosteric substitutions : Replace the trichloromethyl group with CF₃ or CH₃ to modulate lipophilicity and target binding .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the phenyl ring to introduce bioactive moieties (e.g., heterocycles) .

Q. How can computational methods predict regioselectivity in derivatization?

- Electrostatic potential maps : Identify electron-rich regions (e.g., pyrimidine N-1) for electrophilic substitutions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites .

- Machine learning : Train models on similar pyrimidine derivatives to predict reaction outcomes and side products .

Q. What analytical techniques troubleshoot low-yield synthesis?

- HPLC-MS : Detect unreacted starting materials or side products (e.g., hydrated aldehyde derivatives) .

- TLC monitoring : Optimize reaction time and temperature for intermediate formation .

- In situ IR spectroscopy : Track aldehyde group formation in real-time to avoid over-oxidation .

Methodological Guidelines

- Safety protocols : Use gloveboxes for handling toxic intermediates (e.g., trichloromethyl precursors) and ensure proper ventilation .

- Scale-up considerations : Transition from batch to flow chemistry for improved heat dissipation and yield reproducibility .

- Data validation : Cross-reference spectroscopic data with computational predictions to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.